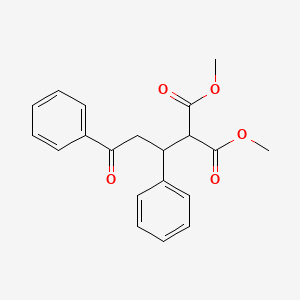

Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate

Description

Properties

CAS No. |

67488-98-6 |

|---|---|

Molecular Formula |

C20H20O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

dimethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate |

InChI |

InChI=1S/C20H20O5/c1-24-19(22)18(20(23)25-2)16(14-9-5-3-6-10-14)13-17(21)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3 |

InChI Key |

OEVOEEJXYIQEKP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Retro-Michael Addition (RMA) Reactions

The compound undergoes RMA under NaI/DMSO conditions, cleaving into (E)-1,3-diphenylpropen-3-one (chalcone) and dimethyl malonate. Key findings:

Reaction Conditions and Outcomes

| Condition | Temperature/Time | Yield of Chalcone | Yield of Dimethyl Malonate | Source |

|---|---|---|---|---|

| Microwave (450 W) | 2 minutes | 85–93% | ~88% | |

| Thermal (160°C) | 5 hours | Comparable yields | ~88% |

Mechanism :

-

Electrophilic iodide ions (generated from NaI/DMSO) attack the malonate moiety.

-

Cleavage releases chalcone and dimethyl malonate via intermediates .

Notable Observations :

-

The reaction emits dimethyl sulfide, supporting the proposed mechanism .

-

Keto groups in the substrate are essential for the reaction; monoesters or alcohols do not undergo RMA .

Stability Under Mechanochemical Conditions

While not directly studied, analogous malonate derivatives (e.g., dimethyl 2-(3-oxocyclopentyl)malonate) show stability in mechanochemical environments when reacted with eco-bases like CaCO₃ or K₂CO₃ . This suggests that dimethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate may similarly tolerate ball-milling conditions for functionalization.

Derivatization and Functionalization

The compound serves as a precursor for:

-

Cyclocondensation Reactions : Malonyl dichlorides derived from similar malonates react with dinucleophiles to form heterocycles (e.g., oxazinones) at elevated temperatures .

-

Cross-Coupling : Ethyl/methyl malonate groups can be hydrolyzed or transesterified for further modifications .

Spectroscopic and Analytical Data

Critical characterization data from synthesis protocols:

Comparative Reactivity of Diethyl vs. Dimethyl Derivatives

| Parameter | Dimethyl Derivative | Diethyl Derivative |

|---|---|---|

| RMA Efficiency | Faster under microwave | Slower, requires higher T |

| Solubility | Higher in polar solvents | Lower |

| Synthetic Yield | 75–80% | 80–85% |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate exhibit promising anticancer properties. A study highlighted the design and synthesis of 2-(3-oxo-1,3-diphenylpropyl)malonic acids as potent allosteric activators targeting the phosphoinositide-dependent kinase-1 (PDK1). These compounds displayed AC(50) values in the submicromolar range, demonstrating their potential as therapeutic agents against various cancers .

1.2 Allosteric Modulation

The compound has been identified as a potent allosteric modulator binding to specific pockets in protein kinases. The structural analysis of these interactions revealed that certain derivatives stabilize PDK1, suggesting that they could serve as leads for the development of new cancer therapies .

Organic Synthesis

2.1 Michael Addition Reactions

this compound is frequently employed in Michael addition reactions due to its reactivity. For instance, it can participate in reactions with various nucleophiles under mild conditions, leading to the formation of diverse products. Studies have demonstrated its utility in synthesizing complex organic molecules through these reactions .

2.2 Retro-Michael Addition

The compound has also been utilized in retro-Michael addition processes, which are crucial for generating specific ketones and esters from Michael adducts. This method enhances the efficiency of synthesizing complex structures while minimizing by-products .

Case Studies

Mechanism of Action

The mechanism by which 2-(3-OXO-1,3-DIPHENYL-PROPYL)-MALONIC ACID DIMETHYL ESTER exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features:

- Propanedioate core : Provides reactivity for nucleophilic substitution or condensation reactions.

- 3-Oxo-1,3-diphenylpropyl substituent: Introduces aromaticity and keto-enol tautomerism, influencing solubility and reactivity.

- Methyl ester groups : Enhance stability and modulate lipophilicity compared to free acids or other esters.

Comparison with Structurally Similar Compounds

Diethyl 2-(3-Oxo-1,3-Diphenylpropyl)Propanedioate

- Structural difference : Ethyl ester groups replace methyl esters.

- Impact: Increased molecular weight (C₂₅H₂₆O₅ vs. C₂₃H₂₂O₅ for the dimethyl analog). Synthetic applications: Ethyl esters are often preferred in Stobbe condensations due to slower hydrolysis rates compared to methyl esters.

2-(3-Oxo-1,3-Diphenylpropyl)Malononitrile

- Structural difference : Nitrile groups replace ester functionalities on the malonate core.

- Impact: Enhanced electrophilicity at the α-carbon, favoring nucleophilic additions (e.g., Knoevenagel reactions). Reduced steric hindrance compared to esters, enabling tighter binding to enzymatic active sites (e.g., acetylcholinesterase inhibition) . Applications: Precursor for heterocyclic synthesis, such as pyrazoles or pyrroles.

N-(3-Oxo-1,3-Diphenylpropyl)-Acetamide

- Structural difference : An acetamide group replaces the malonate core.

- Impact: Introduction of hydrogen-bonding capacity via the amide group, influencing crystal packing and solubility.

(Z)-Ethyl 2-(3-Oxo-1,3-Diphenylprop-1-Enylamino) Acetate

- Structural difference : Incorporates an enamine linkage and a conjugated double bond.

- Impact :

Comparative Analysis Table

Biological Activity

Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that include a propanedioate backbone and a ketone group. The molecular formula is . Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound acts as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its ability to fit into the active sites of enzymes alters their activity, affecting cellular processes .

- Allosteric Activation : Research indicates that derivatives of this compound can serve as allosteric activators for specific kinases, such as phosphoinositide-dependent kinase-1 (PDK1). Some derivatives showed AC(50) values in the submicromolar range, indicating potent activation capabilities .

Biological Activity Overview

The compound has been studied for various biological activities:

- Antibacterial Properties : Certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the dimethyl ester have shown effectiveness in inhibiting bacterial growth in vitro .

- Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory properties, which are being explored for therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

Case Study 1 : A study evaluating the antibacterial properties found that at a concentration of 1 mM, several derivatives inhibited bacterial growth effectively, showcasing the compound's potential as an antibiotic agent .

Case Study 2 : In another investigation focused on enzyme interactions, it was shown that certain derivatives could stabilize PDK1, enhancing its thermal stability and suggesting a mechanism for increased potency compared to traditional inhibitors .

Q & A

Q. How do ontological and epistemological perspectives influence experimental design for studying this compound?

- Methodological Answer : Align research aims with theoretical paradigms (e.g., mechanistic vs. exploratory approaches). For mechanistic studies, prioritize hypothesis-driven designs with controlled variables. For exploratory work, adopt iterative methodologies that integrate emergent data into evolving models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.